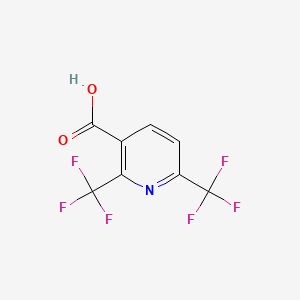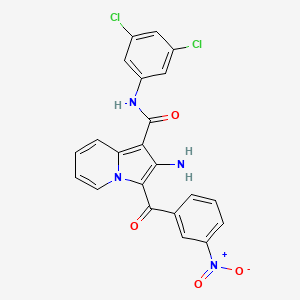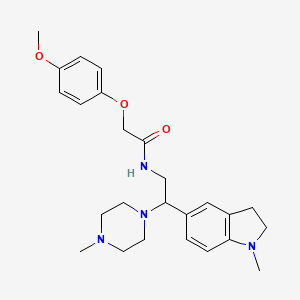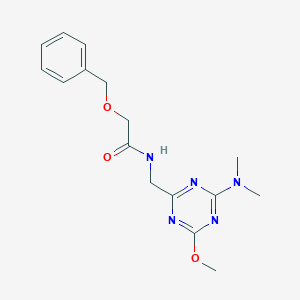
2,6-Bis(trifluoromethyl)nicotinic acid
概要
説明
2,6-Bis(trifluoromethyl)nicotinic acid is an organic compound characterized by the presence of two trifluoromethyl groups attached to the 2nd and 6th positions of a nicotinic acid moiety. This compound is notable for its unique chemical properties, which are influenced by the electron-withdrawing effects of the trifluoromethyl groups. These properties make it a valuable intermediate in various chemical syntheses and applications in pharmaceuticals, agrochemicals, and materials science.
作用機序
Target of Action
It is known that nicotinic acid derivatives, such as this compound, often interact with nicotinic receptors . These receptors play a crucial role in signal transmission in the nervous system .
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include this compound, are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that nicotinic acid and its derivatives can influence various biochemical pathways, including lipid metabolism .
Result of Action
It is known that tfmp derivatives have been used in the protection of crops from pests , suggesting that they may have insecticidal or pesticidal effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trifluoromethyl)nicotinic acid typically involves the introduction of trifluoromethyl groups to a nicotinic acid precursor. One common method involves the reaction of nicotinic acid derivatives with trifluoromethylating agents under controlled conditions. For example, trifluoroacetic acid can be used as a trifluoromethylating agent in the presence of a catalyst to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may involve multi-step processes, including the preparation of intermediate compounds followed by trifluoromethylation and subsequent purification steps. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient industrial-scale production .
化学反応の分析
Types of Reactions
2,6-Bis(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the nicotinic acid moiety.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid derivatives .
科学的研究の応用
2,6-Bis(trifluoromethyl)nicotinic acid has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
2,6-Dichloro-3-(trifluoromethyl)pyridine: This compound is used as a starting material for the synthesis of various agrochemicals and pharmaceuticals.
2-Methyl-6-(trifluoromethyl)nicotinic acid: Similar in structure, this compound is used as a pharmaceutical intermediate and exhibits different reactivity due to the presence of a methyl group.
Uniqueness
2,6-Bis(trifluoromethyl)nicotinic acid is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing properties and influence its chemical reactivity. This makes it a versatile intermediate for the synthesis of a wide range of biologically active and industrially relevant compounds .
特性
IUPAC Name |
2,6-bis(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)4-2-1-3(6(16)17)5(15-4)8(12,13)14/h1-2H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDLZWKUPOEICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4,9-trimethyl-7-(3-methylbutyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2869936.png)
![2-[5-(Difluoromethyl)triazol-1-yl]benzoic acid](/img/structure/B2869950.png)

![4-[(Pyridin-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2869952.png)

![2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2869941.png)


![3-[1-(2-ethylbenzenesulfonyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2869944.png)
![N-[(7-ethyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2869946.png)

